2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Description
2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a pyrimidine derivative featuring a piperazino linker, a 3-nitrobenzyl group substituted with a 4-chlorophenylsulfanyl moiety, and a pyrimidine core.
Properties
IUPAC Name |
2-[4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c22-17-3-5-18(6-4-17)30-20-7-2-16(14-19(20)27(28)29)15-25-10-12-26(13-11-25)21-23-8-1-9-24-21/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZMESAHTXVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various research findings.
Chemical Structure
The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a chlorophenyl sulfanyl group. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of compounds similar to 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine exhibit significant antibacterial properties. In studies, synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial cell components, leading to inhibition of growth.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that certain derivatives possess strong inhibitory effects against these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections . The interaction with these enzymes is facilitated by the compound's structural features, particularly the sulfanyl group which enhances binding affinity.
Anticancer Activity
Preliminary studies suggest that 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine may have anticancer properties. Compounds with similar structures have shown potential in inhibiting cancer cell proliferation in various cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, although specific studies on this compound are still needed to confirm these effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Substituent Effects
- Chlorophenyl vs. Methylphenyl : The target compound’s 4-chlorophenylsulfanyl group introduces stronger electron-withdrawing effects compared to the methylphenyl analog . This may enhance binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility.
- Nitro Group Position : The 3-nitro substitution in the target compound contrasts with the 4-nitro group in "5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine" . Meta-nitro placement could alter electronic distribution and metabolic stability.
Piperazino Modifications
- The ethoxycarbonyl-piperazino group in compound 4c introduces an ester functionality, which may increase susceptibility to hydrolysis compared to the unmodified piperazino group in the target compound. This could influence pharmacokinetics (e.g., shorter half-life).
Research Findings and Data Gaps
- Synthetic Feasibility: confirms that pyrimidine-piperazino derivatives can be synthesized via nucleophilic substitution, but the target compound’s exact synthetic route remains unspecified.
- Bioactivity Data: No direct biological data (e.g., IC₅₀, receptor binding) is provided for the target compound.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises three primary structural domains:
- Pyrimidine-piperazine core : A pyrimidine ring linked to a piperazine moiety.
- Nitrobenzyl spacer : A 3-nitro-substituted benzyl group.
- 4-Chlorophenyl sulfanyl group : A thioether-linked 4-chlorophenyl substituent.
Retrosynthetic disconnection suggests two viable pathways (Figure 1):
Synthetic Methodologies
Pathway A: Nucleophilic Alkylation of Piperazine
Synthesis of 2-(Piperazino)pyrimidine
- Procedure : React 2-chloropyrimidine with excess piperazine in refluxing acetonitrile (12 h, 80°C), yielding 86–92% product.
- Optimization :
- Solvent : Acetonitrile > DMF (reduced side products)
- Molar ratio : 1:3 (pyrimidine:piperazine) minimizes di-alkylation
- Catalyst : KI (10 mol%) enhances nucleophilicity.
Preparation of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl Bromide
- Step 1 : Nitration of 4-(methylthio)benzaldehyde
- HNO3/H2SO4 (1:3 v/v) at 0°C → 3-nitro-4-(methylthio)benzaldehyde (74% yield).
- Step 2 : Bromination via Appel reaction
- PPh3/CBr4 in CH2Cl2 converts alcohol to bromide (82% yield).
- Step 3 : Thioether formation
Final Coupling
Pathway B: Suzuki-Miyaura Cross-Coupling Approach
Boronic Ester Preparation
- Synthesize (3-nitro-4-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)phenyl)boronic acid pinacol ester via:
Cross-Coupling with 4-Chlorophenyl Sulfur Component
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature Control | Oil bath | Jacketed reactor (±0.5°C) |
| Purification | Column Chromatography | Crystallization (EtOH/H2O) |
| Throughput | 5–10 g/day | 50–100 kg/week |
| Yield Optimization | 58–63% | 78–82% (recycled solvents) |
Key industrial adaptations:
Analytical Characterization
Critical quality control parameters for batch release:
| Parameter | Method | Specification |
|---|---|---|
| Identity (NMR) | 1H NMR (400 MHz, DMSO-d6) | δ 8.45 (d, J=5.1 Hz, 2H, pyrimidine), 8.12 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Cl-C6H4) |
| Purity | HPLC (C18, MeCN/H2O 70:30) | ≥99.0% AUC |
| Residual Solvents | GC-MS | DMF <410 ppm |
| Sulfur Content | Elemental Analysis | 7.25–7.35% |
Comparative Evaluation of Synthetic Routes
Pathway A Advantages :
- Fewer transition metal catalysts required
- Higher reproducibility in academic settings
Pathway B Advantages :
- Better atom economy (78% vs. 65%)
- Amenable to parallel synthesis for analog production
Yield Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
